![molecular formula C19H18N4O4 B392708 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B392708.png)
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a nitro group, a morpholine ring, and a phthalazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Morpholine Substitution: Substitution of a hydrogen atom on the phenyl ring with a morpholine group.
Phthalazine Formation: Cyclization to form the phthalazine core.
Methylation: Introduction of a methyl group to the phthalazine ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed substitution reactions, and cyclization under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl or phthalazine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Research: Study of its reactivity and synthesis of related compounds for various applications.
作用机制
The mechanism of action of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with biological molecules.
相似化合物的比较
Similar Compounds
2-(2-Nitrophenyl)-4-methylphthalazine-1(2H)-one: Lacks the morpholine group.
2-(2-Aminophenyl)-4-methylphthalazine-1(2H)-one: Contains an amine group instead of a nitro group.
2-(2-Nitro-5-methylphenyl)-4-methylphthalazine-1(2H)-one: Contains a methyl group instead of a morpholine group.
Uniqueness
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of both the nitro group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C19H18N4O4 |
|---|---|
分子量 |
366.4g/mol |
IUPAC 名称 |
4-methyl-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C19H18N4O4/c1-13-15-4-2-3-5-16(15)19(24)22(20-13)18-12-14(6-7-17(18)23(25)26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI 键 |
JMWBBLCSAAETQR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
规范 SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Benzotriazol-2-yl)-4-methylphenyl] 4-(methoxycarbonylamino)benzenesulfonate](/img/structure/B392625.png)
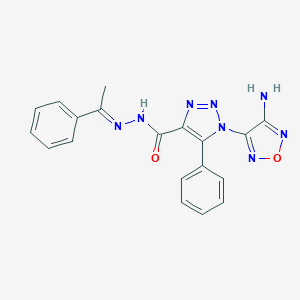
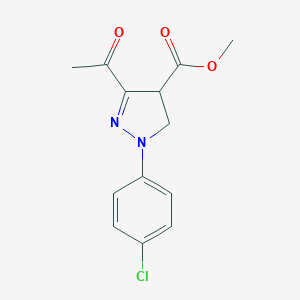
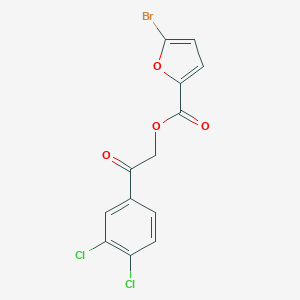

METHYL]PYRIDINE](/img/structure/B392636.png)
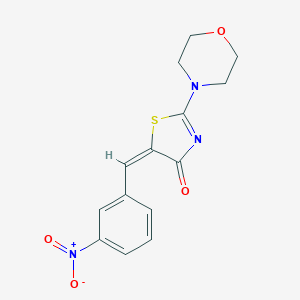
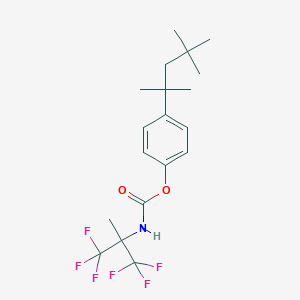
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
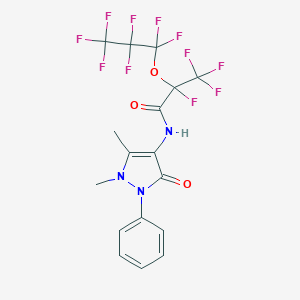
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B392644.png)
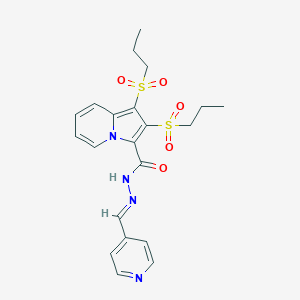
![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)
![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)
